molecular formula C30H36N4O5 B14996887 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide

Cat. No.: B14996887
M. Wt: 532.6 g/mol
InChI Key: PWSAESAOUMEHHU-UHFFFAOYSA-N
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Description

The compound 4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a quinazolinone core, a cyclohexene ring, and a benzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE involves multiple steps, starting with the preparation of the quinazolinone core This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents The cyclohexene ring is introduced via a Diels-Alder reaction, followed by functional group modifications to attach the ethylcarbamoyl and benzamide groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and Diels-Alder steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE include other quinazolinone derivatives and benzamide compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a quinazolinone core, a cyclohexene ring, and a benzamide moiety, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Quinazolinone derivatives
  • Benzamide derivatives
  • Cyclohexene-containing compounds

4-{[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]METHYL}-N-(3-METHOXYPROPYL)BENZAMIDE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H36N4O5

Molecular Weight

532.6 g/mol

IUPAC Name

4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C30H36N4O5/c1-39-19-7-17-32-28(36)24-14-12-23(13-15-24)20-34-29(37)25-10-5-6-11-26(25)33(30(34)38)21-27(35)31-18-16-22-8-3-2-4-9-22/h5-6,8,10-15H,2-4,7,9,16-21H2,1H3,(H,31,35)(H,32,36)

InChI Key

PWSAESAOUMEHHU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4

Origin of Product

United States

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